Copovidone
Overview
Description
Synthesis Analysis
Copovidone is synthesized through the copolymerization of two monomers: vinylpyrrolidone and vinyl acetate. The polymerization process typically involves free-radical initiation in a suitable reaction medium. The ratio of vinylpyrrolidone to vinyl acetate can vary, which in turn affects the properties of the resulting copolymer. Studies have explored various synthesis techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to modify and improve its characteristics (Bundle et al., 2014).
Molecular Structure Analysis
The molecular structure of copovidone consists of repeating units of N-vinylpyrrolidone and vinyl acetate. This structure imparts unique physical and chemical properties to the copolymer, such as solubility in water and organic solvents, film-forming ability, and adhesiveness. The proportion of each monomer affects the copolymer's molecular weight and glass transition temperature, influencing its application in drug formulations (Zhang et al., 2017).
Chemical Reactions and Properties
Copovidone undergoes various chemical reactions due to the presence of carbonyl groups from N-vinylpyrrolidone and ester groups from vinyl acetate. These functional groups facilitate interactions with other molecules, particularly drugs in pharmaceutical formulations, often through hydrogen bonding. This interaction can enhance the solubility and stability of drugs in solid dispersions (Butreddy et al., 2021).
Physical Properties Analysis
The physical properties of copovidone, such as its amorphous nature, solubility in various solvents, and hygroscopicity, make it a valuable excipient in pharmaceutical formulations. It has a high glass transition temperature, contributing to its stability and suitability for hot-melt extrusion processes. Its ability to form films and its solubility profile are crucial for controlled drug release (Yang et al., 2016).
Chemical Properties Analysis
Chemically, copovidone is stable and non-reactive under normal conditions. It does not undergo significant degradation or chemical change, making it suitable for long-term use in drug formulations. Its compatibility with a wide range of drugs and its non-toxic nature are essential for its use in pharmaceutical applications. Studies have shown that it does not exhibit significant toxicological effects at high dietary levels in animal models (Mellert et al., 2004).
Scientific Research Applications
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Pharmaceutical Formulation
- Field : Pharmaceutical Sciences
- Application : Copovidone is used as a dry binder in direct compression technique. It’s also used as a solubilizing agent, granulating agent, retardant, and film former .
- Methods : The methods of application include direct compression techniques and solubilization .
- Results : The use of copovidone in these methods leads to improved drug solubility and bioavailability .
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Amorphous Solid Dispersions
- Field : Pharmaceutical Sciences
- Application : Copovidone is used in the preparation of amorphous solid dispersions via hot-melt extrusion technique .
- Methods : The binary drug and polymer (30:70 weight ratio) amorphous solid dispersions were prepared at a processing temperature of 160°C .
- Results : The use of copovidone in this method resulted in the formation of a single-phase amorphous system with intermolecular hydrogen bonding between the drug and polymer .
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Controlled-Release Formulations
- Field : Pharmaceutical Sciences
- Application : Copovidone is used as part of the matrix material in controlled-release formulations .
- Methods : In these formulations, copovidone provides good adhesion, elasticity, and hardness, and can be used as a moisture barrier .
- Results : The use of copovidone in controlled-release formulations can lead to better control over drug release rates .
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Cosmetics
- Field : Cosmetics Industry
- Application : Copovidone is used in cosmetics as a thickener, dispersant, lubricant, film-forming agent, and binder .
- Methods : It is added to cosmetic products during the formulation process .
- Results : The use of copovidone in cosmetics can improve the texture and consistency of the products .
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Food Industry
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Gene Delivery
- Field : Biomedical Engineering
- Application : Copovidone is used as a brace component for gene delivery .
- Methods : Graft copolymerization and other techniques assist Copovidone to conjugate with poorly soluble drugs that can inflate bioavailability .
- Results : The use of copovidone in gene delivery can lead to exceptional beneficial features with varying chemical properties .
properties
IUPAC Name |
ethenyl acetate;1-ethenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWIEKAVLOHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
733045-73-3, 25086-89-9, 116219-49-9 | |
Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, diblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733045-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl acetate-vinylpyrrolidone copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, block | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116219-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pvp-VA | |
CAS RN |
25086-89-9 | |
Record name | PVP/VA Copolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114026 | |
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Record name | PVP/VA Copolymer | |
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Record name | PVP/VA Copolymer | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114024 | |
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Record name | PVP/VA Copolymer | |
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Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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